1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethylspiro[1,3-diazinane-5,4’-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylspiro[1,3-diazinane-5,4’-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione typically involves multiple steps. One common approach is the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides . This reaction is often carried out in the presence of a solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), which acts as a chelating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethylspiro[1,3-diazinane-5,4’-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
1,3-dimethylspiro[1,3-diazinane-5,4’-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethylspiro[1,3-diazinane-5,4’-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione involves its interaction with molecular targets in biological systems. These interactions can modulate various pathways, leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): This compound is used as a solvent and has similar structural features.
1-(4-methylphenyl)spiro[1,3-diazinane-5,4’-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione: Another spiro compound with similar applications.
Properties
CAS No. |
760996-66-5 |
---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H19N3O3/c1-18-14(21)17(15(22)19(2)16(18)23)10-11-6-3-4-7-12(11)20-9-5-8-13(17)20/h3-4,6-7,13H,5,8-10H2,1-2H3 |
InChI Key |
QPKKKPADWLPCOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=CC=CC=C3N4C2CCC4)C(=O)N(C1=O)C |
solubility |
46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.